7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol
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Overview
Description
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a 3,3,5,5-tetramethyl-1-vinylhexyl group at the 7th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the alkylation of quinolin-8-ol with 3,3,5,5-tetramethyl-1-vinylhexyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 7-(3,3,5,5-tetramethyl-1-vinylhexyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The vinylhexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Lacks the 3,3,5,5-tetramethyl-1-vinylhexyl group, making it less lipophilic.
7-(3,3,5,5-Tetramethylhexyl)quinolin-8-ol: Similar structure but without the vinyl group, affecting its reactivity.
Uniqueness
7-(3,3,5,5-Tetramethyl-1-vinylhexyl)quinolin-8-ol stands out due to its unique combination of a quinoline core, a hydroxyl group, and a highly substituted vinylhexyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
29171-27-5 |
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Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-7-15(13-21(5,6)14-20(2,3)4)17-11-10-16-9-8-12-22-18(16)19(17)23/h7-12,15,23H,1,13-14H2,2-6H3 |
InChI Key |
VOHHCUUIBNXCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C=C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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